[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Descripción
Propiedades
IUPAC Name |
cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h1-2,9-10,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNQIRPDFFTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, with the CAS number 1339711-56-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H17NO2, and it has a molecular weight of 195.26 g/mol. The compound features a cyclopentene moiety and a pyrrolidine ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| Purity | ≥95% |
| IUPAC Name | cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
1. Antitumor Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent. For instance, a study found that compounds with similar structural motifs showed IC50 values in the micromolar range against breast cancer cell lines .
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Preliminary tests revealed effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammatory markers in cell cultures stimulated with pro-inflammatory cytokines. This activity could be attributed to the inhibition of specific signaling pathways involved in inflammation .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
1. Enzyme Inhibition
Compounds similar in structure have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
2. Modulation of Cell Signaling Pathways
The compound may interfere with various signaling pathways, including those mediated by NF-kB and MAPK, which are crucial in regulating inflammatory responses and cancer cell survival .
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antitumor Screening
A series of analogs were synthesized based on this compound and screened for antitumor activity. One derivative demonstrated a 70% reduction in tumor cell viability at a concentration of 10 µM, supporting further development as an anticancer drug candidate .
Case Study 2: Antibacterial Testing
In another study, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for further optimization .
Comparación Con Compuestos Similares
Structural and Functional Variations
The following table summarizes key structural features, molecular weights, and applications of [1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol and related compounds:
Key Observations
Piperidine analogs (e.g., [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol) exhibit higher molecular weights and reduced steric hindrance due to larger ring size .
Substituent Effects: Aromatic Groups: Compounds like [1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol incorporate aromatic substituents, enabling π-π stacking and enhanced binding to hydrophobic enzyme pockets . Halogenation: Fluorine or chlorine atoms (e.g., in fluoropyridinyl or chlorobenzoyl derivatives) improve electronegativity and metabolic stability, critical for pharmacokinetics . Hydroxymethyl Group: The polar hydroxymethyl group in all compounds enhances solubility and hydrogen-bonding capacity, favoring interactions with hydrophilic biological targets .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar pyrrolidine derivatives, such as nucleophilic acyl substitution or coupling reactions, as seen in and . Fluorinated analogs (e.g., [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol) require specialized reagents for introducing fluorine, increasing synthetic complexity .
Biological Relevance :
- Pyridopyrimidine derivatives (e.g., compound 12b in ) demonstrate inhibitory activity against bacterial enzymes, suggesting that the target compound’s cyclopentene carbonyl group could mimic transition states in enzyme-substrate interactions .
- Benzyl-substituted pyrrolidines (e.g., ) are explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier .
Métodos De Preparación
Enantioselective Synthesis of Cyclopentene-Based Amino Acid Derivatives
A key step in preparing the cyclopentene moiety linked to pyrrolidinyl groups involves enantioselective spirocyclization of azlactones with enals, followed by acidic opening of the azlactone ring. This method was reported in a recent study involving palladium catalysis and organic catalysts to obtain cyclopentene derivatives with high diastereo- and enantioselectivity. The process can be summarized as follows:
- Spirocyclization Reaction: Azlactone derivatives react with enals (such as cinnamaldehyde derivatives) in the presence of a palladium catalyst and an organic catalyst (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) in ethyl acetate at room temperature.
- Acidic Azlactone Opening: After full conversion, trimethylsilyl chloride is added in methanol to generate hydrochloric acid in situ, facilitating ring opening to yield the cyclopentene amino acid derivative.
- Yield and Enantioselectivity: Yields range from moderate to good (47-56%), with excellent enantiomeric excess (up to 94-96% ee) and high diastereoselectivity (up to 98/99% diastereomeric ratio).
| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Spirocyclization | Pd2(dba)3, organic catalyst, EtOAc, rt | 47-56 | 94-96 | 93/94 to 98/99 |
| Acidic Azlactone Opening | Trimethylsilyl chloride, MeOH, 45°C, 2 hours | - | - | - |
This methodology provides a stereoselective route to cyclopentene derivatives that can be further functionalized to yield the target compound or its intermediates.
Synthesis of Pyrrolidin-3-ylmethanol Core
The pyrrolidin-3-ylmethanol moiety, a crucial fragment of the target molecule, is typically prepared through selective deprotection and reduction steps from protected intermediates:
- Deprotection of tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Treatment with acids such as 4N hydrogen chloride in ethyl acetate or trifluoroacetic acid in dichloromethane at room temperature results in removal of protecting groups.
- Neutralization and Isolation: After acid treatment, neutralization with potassium carbonate or macroporous carbonate in ethanol or methanol yields the free pyrrolidin-3-ylmethanol as an oil.
- Alternative Acetylation Route: Acetyl chloride in methanol under inert atmosphere at 0°C followed by stirring and neutralization also affords pyrrolidin-3-ylmethanol.
- Yields: These methods typically yield the compound in high purity and yields greater than 99% for acid deprotection and around 13-100% depending on the exact conditions and scale.
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid deprotection (HCl/EtOAc) | 4N HCl in ethyl acetate, rt, 2 h | >99 | Orange oil product |
| Acid deprotection (TFA/DCM) | Trifluoroacetic acid, dichloromethane, 20°C, 16 h | - | Used without further purification |
| Acetyl chloride in methanol | Acetyl chloride dropwise at 0°C, inert atmosphere | 13-100 | Yellow oil product |
These preparative steps are well-documented and provide a reliable route to the pyrrolidin-3-ylmethanol intermediate.
Coupling to Form [1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
While direct literature detailing the exact coupling of cyclopent-3-ene-1-carbonyl moiety to pyrrolidin-3-ylmethanol is limited, general synthetic strategies for such amide or carbonyl linkages include:
- Acylation of Pyrrolidin-3-ylmethanol: The pyrrolidin-3-ylmethanol can be acylated with cyclopent-3-ene-1-carbonyl chloride or activated esters under inert atmosphere, typically using base catalysts or coupling reagents.
- Catalytic Coupling: Copper(I) iodide catalysis with potassium phosphate and ligands such as dimethylethanolamine at elevated temperatures (e.g., 60°C) has been reported for related pyrrolidinyl methanol derivatives to form carbonyl-linked products.
- Purification: Silica gel chromatography is employed to isolate the desired product with yields varying depending on the substrate and conditions.
| Coupling Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acyl chloride acylation | Cyclopent-3-ene-1-carbonyl chloride, base, inert | Variable | Requires inert atmosphere |
| Copper(I) iodide catalysis | CuI, K3PO4, dimethylethanolamine, 60°C, 24 h | ~13 | Low yield reported for analogs |
This approach aligns with known methods for synthesizing complex pyrrolidinyl carbonyl compounds and can be optimized for the target compound.
Summary Table of Preparation Methods
| Step | Key Reagents & Conditions | Yield Range (%) | Remarks |
|---|---|---|---|
| Enantioselective cyclopentene formation | Pd2(dba)3, organic catalyst, EtOAc, room temp, TMSCl/MeOH | 47-56 | High ee and dr, sequential one-pot |
| Pyrrolidin-3-ylmethanol synthesis | Acid deprotection (HCl, TFA), acetyl chloride in MeOH | 13->99 | High purity oil, multiple protocols |
| Coupling to cyclopentene carbonyl | Acyl chloride, CuI catalysis, base, inert atmosphere | 13-Variable | Requires optimization, silica purification |
Q & A
Basic: What are the standard synthetic routes for [1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, and how are reaction conditions optimized?
Answer:
The synthesis typically involves three key steps:
Formation of the pyrrolidine ring : Starting from pyrrolidin-3-ylmethanol, protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) may be required to prevent side reactions .
Cyclopentene carbonyl introduction : Acylation via coupling agents (e.g., EDC·HCl/HOBt) between pyrrolidine and cyclopent-3-enecarboxylic acid under anhydrous conditions in DMF .
Deprotection : Removal of protecting groups under mild acidic or basic conditions (e.g., TBAF for silyl ethers) .
Optimization : Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–25°C for acylation), and stoichiometric ratios (1.2:1 acylating agent:pyrrolidine) are critical for yield (>70%) and purity (>95% HPLC) .
Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?
Answer:
Stereocontrol is achieved via:
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts during acylation to induce enantioselectivity (e.g., >90% ee) .
- Protecting group strategy : Steric hindrance from bulky groups (e.g., trityl) on the pyrrolidine nitrogen directs regioselective carbonyl attachment .
- Chromatographic resolution : Preparative chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15) separates diastereomers post-synthesis .
Validation : NMR or X-ray crystallography confirms absolute configuration .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR : and NMR (DMSO-d) to confirm structure (e.g., cyclopentene protons at δ 5.8–6.2 ppm; pyrrolidine methylene at δ 3.4–3.7 ppm) .
- Mass spectrometry : HRMS (ESI+) for molecular ion validation (calc. for CHNO: 223.1208) .
- HPLC : Reverse-phase C18 column (ACN:HO 60:40) to assess purity (>98%) .
Advanced: How can researchers resolve contradictory biological activity data reported for pyrrolidine-derived compounds in enzyme inhibition assays?
Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or stereochemical variations. Mitigation strategies include:
- Standardized protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and DMSO concentrations (<1% v/v) .
- Enantiomer-specific testing : Compare (R)- and (S)-isomers in parallel assays to isolate stereochemical effects .
- Meta-analysis : Cross-reference IC values from PubChem or ChEMBL to identify outliers .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Under argon to avoid oxidation of the cyclopentene moiety .
- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term stability (>6 months) .
Advanced: What computational methods are suitable for predicting the reactivity of the cyclopentene carbonyl group in nucleophilic reactions?
Answer:
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and electron density maps .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on acyl transfer kinetics .
- Docking studies : AutoDock Vina to predict binding affinities with target enzymes (e.g., proteases) .
Basic: How can researchers assess the toxicity profile of this compound in vitro?
Answer:
- Cell viability assays : MTT assay in HEK293 or HepG2 cells (IC determination) .
- Ames test : Salmonella typhimurium TA98/TA100 strains to evaluate mutagenicity .
- hERG inhibition : Patch-clamp electrophysiology to screen for cardiotoxicity risks .
Advanced: What strategies address low yields in the final deprotection step of this compound?
Answer:
Low yields (<50%) may result from incomplete deprotection or side reactions. Solutions include:
- Alternative deprotecting agents : TFA/CHCl (1:4 v/v) instead of HCl for acid-labile groups .
- Microwave-assisted synthesis : 30 min at 80°C enhances reaction efficiency .
- In-line purification : Flash chromatography (SiO, EtOAc:hexane gradient) immediately after deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
